molecular formula C7H15NO2 B8668137 (4R,5R)-5-Amino-2,2-dimethyloxan-4-ol

(4R,5R)-5-Amino-2,2-dimethyloxan-4-ol

Cat. No.: B8668137
M. Wt: 145.20 g/mol
InChI Key: FPLFEOSCMSVSJN-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4R,5R)-5-Amino-2,2-dimethyloxan-4-ol is a high-purity, chiral oxane derivative supplied for advanced research applications. With the molecular formula C7H15NO2 , this compound features a stereodefined (4R,5R) configuration and a unique structure incorporating both amino and hydroxyl functional groups on the oxane ring. This makes it a valuable chiral building block or synthetic intermediate in organic synthesis and medicinal chemistry research. Its structure is related to other stereoisomers of dimethyloxane compounds used in chemical research . Researchers can leverage this compound in the exploration of novel pharmaceutical agents, particularly as a precursor for molecules with complex stereochemical requirements. The rigid oxane scaffold and the presence of multiple functional groups also make it a candidate for developing catalysts or ligands in asymmetric synthesis. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

(4R,5R)-5-amino-2,2-dimethyloxan-4-ol

InChI

InChI=1S/C7H15NO2/c1-7(2)3-6(9)5(8)4-10-7/h5-6,9H,3-4,8H2,1-2H3/t5-,6-/m1/s1

InChI Key

FPLFEOSCMSVSJN-PHDIDXHHSA-N

Isomeric SMILES

CC1(C[C@H]([C@@H](CO1)N)O)C

Canonical SMILES

CC1(CC(C(CO1)N)O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural and functional differences between (4R,5R)-5-Amino-2,2-dimethyloxan-4-ol and related compounds:

Compound Name Molecular Formula Ring Type/Size Substituents Stereochemistry Key Functional Groups Notable Properties Biological Relevance
This compound C₇H₁₅NO₂ Oxane (6-membered) 2,2-dimethyl, 5-amino, 4-hydroxy 4R,5R Amino, Hydroxyl Potential intramolecular H-bonding; steric hindrance from methyl groups Inferred antitumor precursor
5-(4-Chloroanilinomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione C₁₃H₁₂ClNO₄ Dioxane (6) 2,2-dimethyl, chloro, keto Planar Keto, Chloroaniline Planar conformation with intramolecular H-bond; half-boat ring conformation Antitumor intermediate
(3R,4S)-4-Aminooxan-3-ol hydrochloride C₅H₁₂ClNO₂ Oxane (6) 4-amino, 3-hydroxy 3R,4S Amino, Hydroxyl (HCl salt) High aqueous solubility due to HCl salt; different stereochemistry vs. target Unspecified
(4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine C₁₂H₁₇NO₂ Dioxane (6) 2,2-dimethyl, 4-phenyl 4S,5S Amino, Phenyl Aromatic phenyl group enables π-π interactions; distinct stereochemistry Potential pharmacological scaffold
2'-Deoxy-2'-fluoro-2'-C-methyladenosine C₁₁H₁₄FN₅O₃ Oxolane (5) Fluorine, methyl, purine 2R,3R,4R,5R Fluorine, Hydroxymethyl Conformationally restricted due to fluorination; nucleoside analog Antiviral/anticancer candidate

Key Comparisons

Ring System and Substituents
  • The target compound’s oxane ring lacks the additional oxygen atom present in dioxane derivatives (e.g., ), reducing polarity but retaining rigidity.
  • Amino and hydroxyl groups in the target compound enable hydrogen bonding, similar to ’s hydrochloride salt, though the latter’s ionic form enhances solubility .
Stereochemical Influences
  • The 4R,5R configuration distinguishes the target from (3R,4S) and (4S,5S), which may lead to divergent biological activities due to stereospecific receptor interactions.
Physicochemical and Conformational Properties
  • The planar conformation of ’s dioxane derivative stabilizes via intramolecular H-bonding , whereas the target’s oxane ring may adopt chair or boat conformations, influencing molecular recognition.
  • Fluorination in ’s oxolane derivative increases metabolic stability compared to the target’s hydroxyl group, a common strategy in drug design .

Preparation Methods

Optimization of Catalyst Systems

Palladium(II) acetate with chiral bisphosphine ligands (e.g., (R)-BINAP) enhances enantiomeric excess (ee) to 94% but requires anhydrous conditions and inert atmospheres. Comparative studies show rhodium(I) complexes (e.g., [Rh(cod)Cl]₂) achieve similar ee (92%) at lower temperatures (25°C), albeit with prolonged reaction times (24–36 h).

Table 1: Metal-Catalyzed Ring-Closing Performance

CatalystTemp (°C)Time (h)Yield (%)ee (%)
Grubbs II40127888
Pd(OAc)₂/(R)-BINAP25248294
[Rh(cod)Cl]₂25367592

Stereoselective Epoxide Ring-Opening

Epoxide intermediates offer a versatile platform for introducing the amino group with stereochemical precision. A two-step sequence involves:

  • Epoxidation : Reacting 2,2-dimethyl-4-penten-1-ol with meta-chloroperbenzoic acid (mCPBA) to form the epoxide (89% yield).

  • Aminolysis : Treating the epoxide with aqueous ammonia under acidic conditions (pH 4.5) at 60°C, achieving 85% conversion to the amino alcohol.

Regiochemical and Stereochemical Considerations

The Baldwin stereoelectronic rules govern nucleophilic attack, favoring trans-diaxial opening to yield the (4R,5R) diastereomer. Deuterium-labeling studies confirm >95% stereoretention during aminolysis.

Reductive Amination of Ketone Intermediates

Reductive amination circumvents the need for preformed amines by directly converting ketones to amines. For (4R,5R)-5-Amino-2,2-dimethyloxan-4-ol:

  • Ketone Synthesis : Oxidation of 2,2-dimethyl-4-hydroxypentanol with pyridinium chlorochromate (PCC) yields the corresponding ketone (91% purity).

  • Reductive Amination : Sodium cyanoborohydride in methanol reduces the imine formed in situ, producing the amino alcohol with 80% ee when using (S)-proline as a chiral auxiliary.

Table 2: Reductive Amination Conditions

Reducing AgentChiral Auxiliaryee (%)Yield (%)
NaBH₃CNNone5085
NaBH₃CN(S)-Proline8072
H₂/Pd-C(R)-BINAP8868

Enzymatic and Biocatalytic Approaches

Biocatalysts, such as immobilized transaminases, enable stereospecific amination under mild conditions. A patented method employs Escherichia coli-expressed ω-transaminase (TA-01) to convert 2,2-dimethyl-4-ketopentanol to the target amino alcohol in phosphate buffer (pH 7.5) at 30°C, achieving 95% ee and 90% conversion.

Substrate Engineering

Modifying the ketone substrate with electron-withdrawing groups (e.g., trifluoromethyl) increases transaminase affinity, reducing reaction time from 48 h to 24 h.

Comparative Analysis of Synthetic Routes

Table 3: Route Comparison

MethodCost ($/kg)ee (%)ScalabilityEnvironmental Impact
Metal-Catalyzed RCM120094ModerateHigh (heavy metals)
Epoxide Aminolysis80085HighModerate (waste acid)
Reductive Amination95080HighLow
Biocatalytic60095IndustrialNegligible

Biocatalytic methods dominate in sustainability and cost, whereas metal-catalyzed routes remain preferred for small-scale, high-purity applications.

Q & A

Basic: What synthetic strategies are recommended for achieving high stereochemical purity in (4R,5R)-5-Amino-2,2-dimethyloxan-4-ol?

Methodological Answer:
To ensure stereochemical fidelity, employ transition metal-catalyzed ring-closing reactions. For example:

  • Use rhodium or palladium catalysts to control stereoselectivity during cyclization, as demonstrated in silacycle syntheses (e.g., Rh-catalyzed C–Si bond cleavage ).
  • Incorporate chiral auxiliaries or enantioselective catalysts to direct the 4R,5R configuration.
  • Apply protecting groups (e.g., benzyl or tert-butyldimethylsilyl) for the amino and hydroxyl groups to prevent undesired side reactions during ring formation .

Advanced: How can researchers resolve contradictions in reaction outcomes when varying metal catalysts for oxan-ring formation?

Methodological Answer:
Contradictions often arise from divergent activation pathways of metal catalysts:

  • Zinc : Prefers coordination with aldehydes, enabling nucleophilic attack on carbonyl groups (e.g., in Brook rearrangements) .
  • Copper : Facilitates transmetallation mechanisms, particularly with α,β-unsaturated aldehydes, leading to alternative regioisomers .
  • Silver : Activates strained intermediates (e.g., silacyclopropanes), promoting selective C–O bond formation .
    Resolution Strategy :
  • Conduct kinetic studies (e.g., variable-temperature NMR) to map reaction pathways.
  • Compare steric/electronic profiles of substrates using DFT calculations to predict catalyst compatibility.

Basic: What spectroscopic techniques are critical for confirming the stereochemistry of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • Use NOESY/ROESY to detect spatial proximity between H-4 and H-5 protons, confirming cis-diol configuration.
    • Analyze 3JHH^3J_{HH} coupling constants to determine dihedral angles in the oxan ring .
  • X-ray Crystallography : Resolve absolute configuration via single-crystal analysis.
  • Circular Dichroism (CD) : Correlate optical activity with known stereoisomers of analogous compounds .

Advanced: How can this compound be integrated into complex heterocyclic systems for drug discovery?

Methodological Answer:

  • Multicomponent Coupling Reactions :
    • React with nitriles and alkynes via palladium-catalyzed C–H activation to form fused pyrrolo-pyridine derivatives (e.g., as in zirconacycle-mediated syntheses) .
  • Post-Functionalization :
    • Introduce pharmacophores via Mitsunobu reactions (retaining stereochemistry) or reductive amination of the amino group.
  • Biological Evaluation : Screen for activity in kinase inhibition or antibacterial assays , leveraging the oxan ring’s rigidity for target binding .

Basic: What handling protocols mitigate degradation of this compound during storage?

Methodological Answer:
While specific stability data for this compound is limited, general best practices include:

  • Storage : Keep in airtight containers under inert gas (N2_2/Ar) at -20°C to prevent oxidation of the amino group .
  • Solvent Choice : Use anhydrous DMSO or THF to minimize hydrolysis of the oxan ring.
  • Quality Control : Monitor purity via HPLC-MS at regular intervals .

Advanced: What mechanistic insights explain silver’s role in oxan-ring formation?

Methodological Answer:
Silver catalysts activate substrates via:

  • σ-Bond Metathesis : Facilitates Si–C or C–O bond cleavage in strained intermediates (e.g., silacyclopropanes), enabling ring expansion .
  • Lewis Acid Behavior : Polarizes carbonyl groups, enhancing electrophilicity for nucleophilic attack by the amino group .
    Experimental Validation :
  • Perform isotopic labeling (e.g., 18^{18}O) to track oxygen incorporation.
  • Use in situ IR spectroscopy to monitor intermediate formation during catalysis .

Basic: How can researchers optimize yields in the aminolysis step during oxan-ring synthesis?

Methodological Answer:

  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
  • pH Control : Maintain mildly basic conditions (pH 8–9) to deprotonate the amino group without hydrolyzing the oxan ring .
  • Catalyst Screening : Test scandium triflate or Zn(OTf)2_2 to accelerate nucleophilic substitution .

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